
Fluasterone
概要
説明
準備方法
フルアステロンは、デヒドロエピアンドロステロンから出発して一連の化学反応により合成されます。 特定の反応条件と工業生産方法は広く文書化されていませんが、このプロセスは通常、フッ素化反応と脱水酸化反応を含む、有機合成の複数ステップを伴います .
3. 化学反応解析
フルアステロンは、次のようなさまざまな化学反応を起こします。
酸化: フルアステロンは酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応は、C17位置のケトン基を修飾することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
化学: フッ素化ステロイドの研究のためのモデル化合物として使用されます。
生物学: 酵素活性と遺伝子発現への影響が調査されました。
医学: 抗炎症作用、抗増殖作用、化学予防作用、抗高脂血症作用、抗糖尿病作用、抗肥満作用などが検討されています
産業: 新しい治療薬の開発における潜在的な用途.
化学反応の分析
Fluasterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group at the C17 position.
Substitution: The fluorine atom at the C16α position can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Anti-Cancer Properties
Fluasterone has shown promising results in cancer prevention studies. Research indicates that it is more effective than DHEA in inhibiting tumor growth and inflammation.
- Mechanism of Action : this compound acts as an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), which is critical in the pentose phosphate pathway that generates NADPH, a cofactor essential for biosynthetic reactions and antioxidant defense. By inhibiting G6PDH, this compound reduces the production of reactive oxygen species (ROS), thus preventing oxidative stress that can lead to tumorigenesis .
- Case Study : In preclinical studies involving mouse models, this compound significantly reduced the incidence of adenocarcinoma in the prostate. Chronic administration at doses of 1000 and 2000 mg/kg resulted in a decrease in cancer incidence from 64% in control groups to 28% and 31%, respectively . These findings suggest that this compound may be a viable candidate for further evaluation in clinical trials aimed at prostate cancer prevention.
Anti-Diabetic Effects
This compound exhibits notable anti-diabetic properties, making it a candidate for treating conditions like hyperglycemia associated with Cushing's syndrome.
- Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy and safety for managing hyperglycemia in patients with endogenous Cushing's syndrome. Preliminary results indicate that this compound can lower plasma glucose levels without the androgenic side effects associated with DHEA .
- Animal Studies : In mouse models, this compound administration led to a significant reduction in fasting plasma glucose levels and improved insulin sensitivity. These effects are attributed to its anti-glucocorticoid actions, which prevent glucocorticoid-induced metabolic disturbances .
Anti-Glucocorticoid Activity
This compound's ability to antagonize glucocorticoid activity further enhances its therapeutic potential.
- Mechanism : this compound prevents thymic involution induced by dexamethasone treatment, indicating its role as an anti-glucocorticoid agent independent of endogenous glucocorticoid levels . This property could be beneficial for patients suffering from conditions exacerbated by elevated glucocorticoids, such as obesity and nonalcoholic fatty liver disease (NAFLD).
- Clinical Implications : The FDA has granted orphan-drug designation for this compound for treating Cushing's syndrome, highlighting its potential as a targeted therapy for metabolic disorders associated with excess glucocorticoids .
Summary of Clinical Findings
作用機序
類似化合物との比較
フルアステロンは、デヒドロエピアンドロステロンなどの他の類似の化合物と比較されます。
デヒドロエピアンドロステロン: フルアステロンは、デヒドロエピアンドロステロンのアンドロゲン作用やエストロゲン作用を欠いているにもかかわらず、同様の有益な効果を示します.
その他のフッ素化ステロイド: C16α位置にフッ素原子を持つフルアステロンのユニークな構造は、独特の代謝的および薬理学的特性を提供します.
類似の化合物には、以下のようなものがあります。
- デヒドロエピアンドロステロン
- デヒドロエピアンドロステロンのフッ素化類似体
フルアステロンのユニークな特性は、さらなる研究と潜在的な治療応用のための有望な化合物となっています。
生物活性
Fluasterone, chemically known as 16α-fluoro-5-androsten-17-one, is a synthetic analogue of dehydroepiandrosterone (DHEA) that retains many therapeutic properties of DHEA while minimizing its androgenic effects. This compound has garnered attention for its potential applications in treating various metabolic and endocrine disorders, including Cushing's syndrome, hyperglycemia, and nonalcoholic fatty liver disease (NAFLD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on specific biological pathways, and clinical implications based on diverse research findings.
This compound exhibits several biological activities that are crucial for its therapeutic potential:
- Inhibition of Carcinogen-activating Enzymes : Research indicates that this compound inhibits cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which are involved in the activation of carcinogens. In MCF-7 breast cancer cells, this compound co-treatment with carcinogens like DMBA and TCDD resulted in a dose-dependent decrease in the mRNA levels of these enzymes, suggesting a transcriptional regulatory mechanism rather than direct enzyme inhibition .
- Anti-inflammatory and Anti-proliferative Effects : Animal studies have shown this compound to possess anti-inflammatory properties similar to DHEA but with greater potency. It has been effective in reducing inflammation and fibrosis in models of NAFLD and has shown promise in controlling hyperglycemia in diabetic mice .
- Metabolic Regulation : this compound has been noted for its ability to lower plasma glucose levels and mitigate the effects of glucocorticoids. In studies involving mice treated with dexamethasone, this compound prevented thymic involution and reduced plasma corticosterone levels, correlating with lower fasting plasma glucose .
Clinical Findings
This compound's clinical applications are being explored through various studies:
- Cushing's Syndrome : A Phase 2 clinical trial is underway to evaluate the safety and efficacy of this compound in treating metabolic manifestations associated with Cushing's syndrome. Preliminary results suggest that this compound may effectively target hyperglycemia and other metabolic disturbances without the adverse androgenic effects seen with DHEA .
- Hypertriglyceridemia : In a pilot study involving buccal this compound administration, participants showed significant reductions in triglyceride levels compared to placebo. The 80 mg dose group experienced a 34% decline in triglycerides over eight weeks, indicating its potential as a treatment for metabolic syndrome .
Case Studies
Several case studies have illustrated the therapeutic benefits of this compound:
- Case Study on Metabolic Syndrome : In a cohort of adults with metabolic syndrome, this compound administration resulted in notable improvements in lipid profiles and insulin sensitivity without significant side effects. This aligns with findings from preclinical models demonstrating its efficacy in lowering triglycerides and improving metabolic health.
- Traumatic Brain Injury (TBI) : In animal models of TBI, this compound improved functional recovery when administered shortly after injury. The compound demonstrated neuroprotective properties without inducing the side effects typically associated with steroid treatments .
Comparative Efficacy
The following table summarizes key findings comparing this compound to DHEA regarding their biological activities:
Property | This compound | DHEA |
---|---|---|
Androgenic Activity | Minimal | High |
Anti-inflammatory Effects | Significant | Moderate |
Impact on Glucose Levels | Reduces plasma glucose | Variable |
Effect on Lipid Profiles | Reduces triglycerides significantly | Limited effect |
Clinical Applications | Promising for Cushing's syndrome | Established but limited by side effects |
特性
IUPAC Name |
(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXNQKVFDBFIK-NBBHSKLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920920 | |
Record name | Fluasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report] | |
Record name | Fluasterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
112859-71-9 | |
Record name | Fluasterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluasterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluasterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUASTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。